1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole, also known as BI-1, is a small molecule that has been extensively studied in scientific research due to its potential therapeutic properties. BI-1 has been shown to have a variety of biochemical and physiological effects, and its mechanism of action is still being explored.
Mecanismo De Acción
The mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is still being explored, but it is believed to involve the regulation of intracellular calcium homeostasis. 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to interact with a variety of proteins, including the inositol 1,4,5-trisphosphate receptor, the ryanodine receptor, and the plasma membrane calcium ATPase. By modulating the activity of these proteins, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole is able to regulate intracellular calcium levels and prevent calcium-induced cell death.
Biochemical and Physiological Effects:
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-apoptotic properties, preventing cell death in a variety of disease models. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have anti-oxidant properties, protecting cells from oxidative stress. 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has also been shown to have anti-inflammatory properties, reducing inflammation in a variety of disease models. Finally, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have potential as a therapeutic agent for the treatment of drug addiction and alcoholism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has several advantages for lab experiments. It is a small molecule that can be easily synthesized in large quantities with high purity. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been extensively studied in a variety of disease models, making it a well-characterized compound for use in lab experiments. However, there are also limitations to the use of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole in lab experiments. Its mechanism of action is still being explored, and it may have off-target effects that need to be carefully considered in experimental design.
Direcciones Futuras
There are many future directions for research on 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole. One area of interest is the development of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole as a therapeutic agent for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has potential as a therapeutic agent for the treatment of drug addiction and alcoholism. Another area of interest is the exploration of the mechanism of action of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole, which is still not fully understood. Finally, the development of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole analogs with improved pharmacokinetic properties and specificity is an area of ongoing research.
Métodos De Síntesis
The synthesis of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole involves a multi-step process, which has been described in detail in several scientific papers. The starting material for the synthesis is 2-aminobenzimidazole, which is reacted with ethyl bromoacetate to produce 2-(2-carboxyethyl)benzimidazole. This compound is then condensed with 1-methylimidazole to produce 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole. The synthesis method has been optimized to produce high yields of 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole with high purity.
Aplicaciones Científicas De Investigación
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been extensively studied in scientific research due to its potential therapeutic properties. It has been shown to have a variety of biochemical and physiological effects, including anti-apoptotic, anti-oxidant, and anti-inflammatory properties. 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been studied in a variety of disease models, including cancer, neurodegenerative diseases, and cardiovascular diseases. In addition, 1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole has been shown to have potential as a therapeutic agent for the treatment of drug addiction and alcoholism.
Propiedades
IUPAC Name |
2-[2-[2-(5-methyl-1H-imidazol-4-yl)imidazol-1-yl]ethyl]-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N6/c1-11-15(19-10-18-11)16-17-7-9-22(16)8-6-14-20-12-4-2-3-5-13(12)21-14/h2-5,7,9-10H,6,8H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDWDTRDHVYPWQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CCC3=NC4=CC=CC=C4N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(1H-benzimidazol-2-yl)ethyl]-5'-methyl-1H,3'H-2,4'-biimidazole |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.